molecular formula C15H29N3O3 B13175131 tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate

Cat. No.: B13175131
M. Wt: 299.41 g/mol
InChI Key: QLLGQAAJTHGHJG-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminopiperidine moiety, and a carbamate functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-aminopiperidin-1-yl)-1-oxopentan-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities. It is used in the design of bioactive molecules and as a reference compound in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a precursor for drug development, particularly in the synthesis of compounds with pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • tert-butyl 2-(4-aminopiperidin-1-yl)acetate
  • tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)

Comparison: Compared to similar compounds, tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate exhibits unique structural features that may confer distinct chemical and biological properties. For instance, the presence of the oxopentan-2-yl group differentiates it from other tert-butyl carbamates, potentially affecting its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-5-6-12(17-14(20)21-15(2,3)4)13(19)18-9-7-11(16)8-10-18/h11-12H,5-10,16H2,1-4H3,(H,17,20)

InChI Key

QLLGQAAJTHGHJG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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